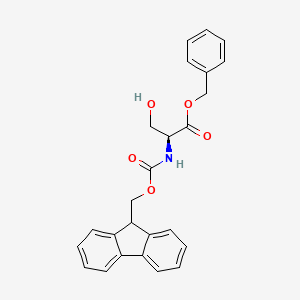

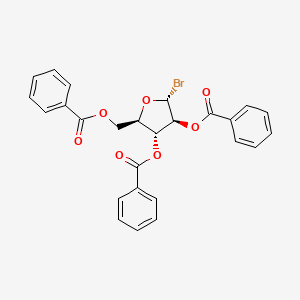

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

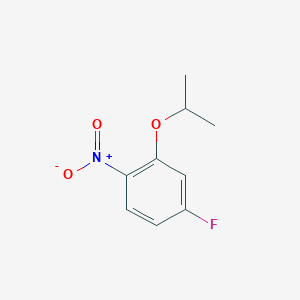

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is a chemical compound used as an intermediate in the synthesis of various nucleoside derivatives. It is particularly relevant in the preparation of modified nucleosides, which have applications in antiviral and anticancer therapies. The compound serves as a glycosyl donor in coupling reactions with various bases to form the corresponding nucleosides .

Synthesis Analysis

The synthesis of related compounds, such as 5-O-benzoyl-2,3-difluoro-alpha-D-arabinofuranosyl bromide, has been developed from D-xylose in a five-step process. This process involves the protection of the hydroxyl groups, halogenation, and subsequent reactions to introduce the desired functional groups . Similarly, 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide can be synthesized through a series of protection, activation, and coupling steps, ensuring high stereochemical purity for further reactions .

Molecular Structure Analysis

The molecular structure of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is characterized by the presence of three benzoyl protecting groups and a bromine atom, which acts as a leaving group in nucleophilic substitution reactions. The conformation of the sugar moiety in related benzoylated compounds has been analyzed using NMR spectroscopy, revealing that they predominantly adopt the E2 conformation .

Chemical Reactions Analysis

This compound is primarily used in glycosylation reactions, where it reacts with various nucleobases to form nucleoside analogs. For instance, it can react with pyridine derivatives in the presence of tetrabutylammonium bromide to form arabinofuranosyl-pyridinium salts . The bromine atom in the molecule is a reactive site that can be displaced by nucleophiles, facilitating the formation of C-N glycosidic bonds.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide are not detailed in the provided papers, related compounds exhibit properties that are indicative of their reactivity and stability. The presence of benzoyl groups increases the stability of the glycosyl bromide, making it suitable for subsequent chemical reactions. The compound's solubility, melting point, and reactivity with different nucleophiles would be determined by the protective groups and the halogen present .

特性

IUPAC Name |

[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRCGOOKGUSEFK-LUKWVAJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451975 |

Source

|

| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

CAS RN |

4348-68-9 |

Source

|

| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)